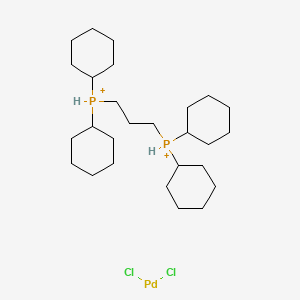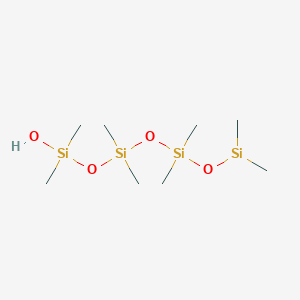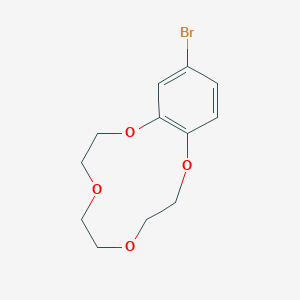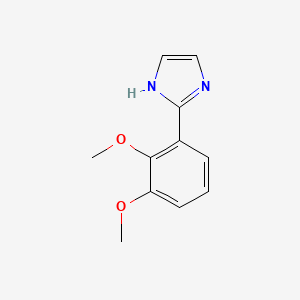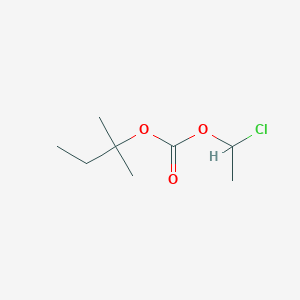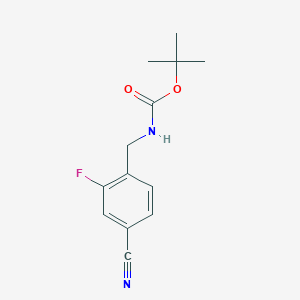
(4Z,6E)-4,6-OctadienoicAcidEthylEster
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z,6E)-4,6-Octadienoic Acid Ethyl Ester is an organic compound with the molecular formula C₁₀H₁₆O₂ and a molecular weight of 168.23 g/mol . This compound is characterized by its unique structure, which includes two double bonds in the Z and E configurations at positions 4 and 6, respectively. It is used in various scientific research applications and synthetic intermediates .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester typically involves the Wittig reaction, which is a chemical reaction used to convert aldehydes or ketones into alkenes . The reaction conditions often include the use of phosphonium ylides and strong bases such as potassium tert-butoxide. The reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester may involve large-scale Wittig reactions or other olefination techniques. The process requires careful control of reaction conditions to ensure high yield and purity. The product is typically purified using distillation or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
(4Z,6E)-4,6-Octadienoic Acid Ethyl Ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
(4Z,6E)-4,6-Octadienoic Acid Ethyl Ester is used in various scientific research applications, including:
Chemistry: As a synthetic intermediate in the preparation of more complex molecules.
Biology: In studies related to cellular processes and metabolic pathways.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of fragrances and flavoring agents due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (4Z,6E)-4,6-Octadienoic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and metabolic pathways, ultimately resulting in the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
(4Z,6E)-4,6-Octadienal: This compound is similar in structure but contains an aldehyde group instead of an ester group.
(4E,6E)-4,6-Octadienoic Acid Ethyl Ester: This compound has both double bonds in the E configuration, which affects its chemical properties and reactivity.
Uniqueness
(4Z,6E)-4,6-Octadienoic Acid Ethyl Ester is unique due to its specific double bond configuration, which imparts distinct chemical and physical properties. This configuration can influence the compound’s reactivity, stability, and interaction with other molecules, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C10H16O2 |
|---|---|
Peso molecular |
168.23 g/mol |
Nombre IUPAC |
ethyl (4E,6E)-octa-4,6-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,5-7H,4,8-9H2,1-2H3/b5-3+,7-6+ |
Clave InChI |
NBDKAHGXLWPFNI-TWTPFVCWSA-N |
SMILES isomérico |
CCOC(=O)CC/C=C/C=C/C |
SMILES canónico |
CCOC(=O)CCC=CC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


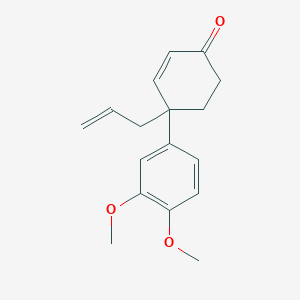
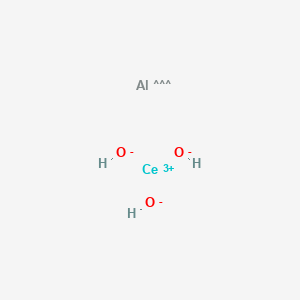
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-one](/img/structure/B12285019.png)
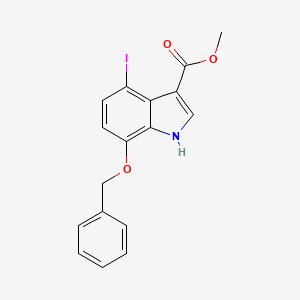
![5-[[1-[(10,19-Diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl)oxycarbonyl]piperidin-4-yl]amino]pentanoic acid;hydrochloride](/img/structure/B12285041.png)
